(3S)-1-(4-nitrophenyl)pyrrolidin-3-ol
Overview
Description
(3S)-1-(4-nitrophenyl)pyrrolidin-3-ol, also known as (3S)-1-NP, is a synthetic compound derived from pyrrolidin-3-ol. It is a chiral compound, meaning it has two mirror-image forms, (3S)-1-NP and (3R)-1-NP. (3S)-1-NP is a valuable synthetic intermediate and has been used in the synthesis of a variety of compounds and drugs. It is also used as a research tool in a range of scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases. The interest in this scaffold stems from its sp3-hybridization, which allows efficient exploration of pharmacophore space, contributes to the stereochemistry of the molecule, and enhances three-dimensional coverage through pseudorotation. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported for their bioactive properties with target selectivity. These compounds are synthesized either by ring construction from cyclic or acyclic precursors or by functionalization of preformed pyrrolidine rings. The stereogenicity of carbons in the pyrrolidine ring plays a crucial role in the biological profile of drug candidates, influencing their binding mode to enantioselective proteins (Petri et al., 2021).
Nitrated Phenols in the Atmosphere
The atmospheric occurrence of nitrophenols, including those derived from combustion processes, hydrolysis of pesticides, and secondary formation, highlights the environmental relevance of nitrophenyl groups. Nitration of phenol, which can occur in both gas and liquid phases, results in the formation of nitrophenols like 2-nitrophenol and 4-nitrophenol. These compounds' environmental presence underscores the need for further research to understand their formation processes and atmospheric behavior (Harrison et al., 2005).
Photosensitive Protecting Groups
Nitrophenyl groups, such as 3-nitrophenyl, are utilized in photosensitive protecting groups for synthetic chemistry, showing promise for future applications. These groups facilitate the controlled release or activation of protected compounds upon light exposure, demonstrating the utility of nitrophenyl derivatives in developing photoresponsive materials (Amit et al., 1974).
properties
IUPAC Name |
(3S)-1-(4-nitrophenyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10-5-6-11(7-10)8-1-3-9(4-2-8)12(14)15/h1-4,10,13H,5-7H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMXJSMRNOVCDS-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(4-nitrophenyl)pyrrolidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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